molecular formula C19H22N6 B12242972 1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-methylphenyl)piperazine

1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-methylphenyl)piperazine

Cat. No.: B12242972
M. Wt: 334.4 g/mol
InChI Key: IZVJYWZQHISLBE-UHFFFAOYSA-N
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Description

1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-methylphenyl)piperazine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a triazolopyridazine core with a piperazine moiety, making it a valuable candidate for various applications in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-methylphenyl)piperazine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable diamine with a nitrite or the reaction of hydrazine hydrate with a dicarbonyl compound to form the triazolopyridazine core . The piperazine moiety is then introduced through nucleophilic substitution reactions, often using conditions such as heating in the presence of a base like N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to reduce reaction times and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-methylphenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-methylphenyl)piperazine involves its interaction with specific molecular targets. The triazolopyridazine core is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H22N6

Molecular Weight

334.4 g/mol

IUPAC Name

3-cyclopropyl-6-[4-(3-methylphenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C19H22N6/c1-14-3-2-4-16(13-14)23-9-11-24(12-10-23)18-8-7-17-20-21-19(15-5-6-15)25(17)22-18/h2-4,7-8,13,15H,5-6,9-12H2,1H3

InChI Key

IZVJYWZQHISLBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3

Origin of Product

United States

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